(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to a piperidine ring, which is further connected to a thiophene ring via an acrylamide linkage. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions using appropriate sulfonyl chlorides and bases.
Acrylamide Formation: The acrylamide linkage is formed through a reaction between the piperidine intermediate and an acrylamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the acrylamide group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors, due to its unique structural features.
Medicine
In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c19-16(6-3-14-2-1-11-22-14)17-12-13-7-9-18(10-8-13)23(20,21)15-4-5-15/h1-3,6,11,13,15H,4-5,7-10,12H2,(H,17,19)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQTZLASFFRRSL-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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